molecular formula C17H22N2O B2464607 N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide CAS No. 2411319-13-4

N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide

Cat. No. B2464607
CAS RN: 2411319-13-4
M. Wt: 270.376
InChI Key: WCMLFTKZROAIBQ-UHFFFAOYSA-N
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Description

“N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide” is an opioid analgesic drug developed in the 1940s by researchers at Hoffmann-La Roche . It is also known as Desmethylprodine or 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP, Ro 2-0718) . It is an analog of pethidine (meperidine) a Schedule II drug .


Synthesis Analysis

Desmethylprodine was first synthesized in 1947 at Hoffman-LaRoche Laboratories by Albert Ziering and John Lee . They found that it produced effects similar to morphine when administered to rats . The new drug was a slight variant of pethidine . It was found to be no more effective than pethidine and was never marketed .


Molecular Structure Analysis

The molecular structure of “N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide” is represented by the formula C15H21NO2 . Its molar mass is 247.338 g·mol −1 . The InChI code for this compound is 1S/C15H21NO2/c1-3-14 (17)18-15 (9-11-16 (2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 .

Mechanism of Action

The mechanism of action of “N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide” is similar to that of morphine . It was reported to have 30 times the activity of pethidine and a greater analgesic effect than morphine in rats, and it was demonstrated to cause central nervous system stimulation in mice .

Safety and Hazards

“N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide” has been labeled by the DEA as a Schedule I drug in the United States . This means it has a high potential for abuse and no currently accepted medical use in treatment in the United States .

properties

IUPAC Name

N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-7-16(20)18-14-17(10-12-19(2)13-11-17)15-8-5-4-6-9-15/h4-6,8-9H,10-14H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMLFTKZROAIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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